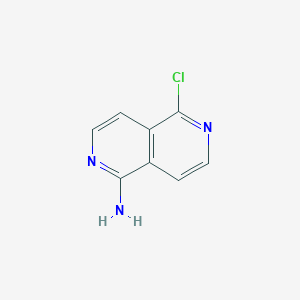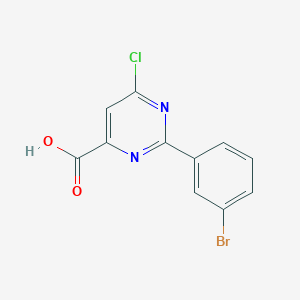
7-Heptoxynaphthalene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Heptoxynaphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family It is characterized by the presence of a heptoxy group at the seventh position and a formyl group at the first position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Heptoxynaphthalene-1-carbaldehyde typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method involves the O-alkylation of naphthalene derivatives in the presence of a base such as potassium carbonate and a suitable alkylating agent like propargyl bromide . The reaction is often carried out in an aqueous micellar medium to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Heptoxynaphthalene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The heptoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Heptoxynaphthalene-1-carboxylic acid.
Reduction: 7-Heptoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Heptoxynaphthalene-1-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Heptoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The heptoxy group may also play a role in modulating the compound’s interactions with biological membranes and other macromolecules .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxynaphthalene-1-carbaldehyde: Known for its use in the synthesis of Schiff bases and metal complexes.
2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde: Exhibits anti-tobacco mosaic virus activity.
2-(Ethynyloxy)naphthalene-1-carbaldehyde: Used in the synthesis of dendrimeric structures and as a precursor for various organic compounds.
Uniqueness: 7-Heptoxynaphthalene-1-carbaldehyde is unique due to the presence of the heptoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other naphthalene derivatives and contributes to its specific reactivity and applications.
Eigenschaften
Molekularformel |
C18H22O2 |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
7-heptoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-5-6-12-20-17-11-10-15-8-7-9-16(14-19)18(15)13-17/h7-11,13-14H,2-6,12H2,1H3 |
InChI-Schlüssel |
YWUARDLOJRMPDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC2=C(C=CC=C2C=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B13872587.png)




![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)



![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)


